N-(1-adamantyl)-4-propylpiperazine-1-carboxamide
Description
N-(1-adamantyl)-4-propylpiperazine-1-carboxamide: is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their pharmacological properties, making them valuable in medicinal chemistry.
Properties
IUPAC Name |
N-(1-adamantyl)-4-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c1-2-3-20-4-6-21(7-5-20)17(22)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,2-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZHXCUECIFWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(1-adamantyl)-4-propylpiperazine-1-carboxamide typically begins with adamantane and piperazine as the primary starting materials.
Alkylation: Adamantane is first alkylated to introduce the propyl group. This can be achieved using propyl halides in the presence of a strong base such as sodium hydride.
Amidation: The alkylated adamantane is then reacted with piperazine to form the piperazinecarboxamide derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-adamantyl)-4-propylpiperazine-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: N-(1-adamantyl)-4-propylpiperazine-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its adamantyl group imparts stability, making it a useful probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. Adamantane derivatives are known for their antiviral and neuroprotective properties, and this compound is explored for similar uses.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross biological membranes and reach its target sites. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
- N-1-adamantyl-4-methyl-1-piperazinecarboxamide
- N-1-adamantyl-4-ethyl-1-piperazinecarboxamide
- N-1-adamantyl-4-isopropyl-1-piperazinecarboxamide
Comparison: N-(1-adamantyl)-4-propylpiperazine-1-carboxamide is unique due to the presence of the propyl group, which can influence its pharmacokinetic and pharmacodynamic properties. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different solubility, stability, and biological activity. The isopropyl analog, on the other hand, may have similar properties but with slight variations in steric effects and receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
